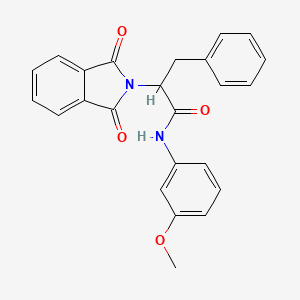
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(phenylthio)acetamide
Descripción general
Descripción
This compound belongs to a class of organic compounds known for their varied chemical and physical properties. Its structure suggests potential applications in various fields of chemistry and pharmacology, given the presence of a thiadiazole ring, a common motif in molecules with significant biological activity.
Synthesis Analysis
The synthesis of thiadiazole derivatives, such as the mentioned compound, involves strategic chemical reactions aiming at incorporating the thiadiazole ring alongside other functional groups to achieve the desired structure. A study by Huicheng Wang et al. (2010) demonstrates the synthesis of related N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives, highlighting methods that could be adapted for the synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(phenylthio)acetamide (Wang et al., 2010).
Molecular Structure Analysis
Molecular structure analysis involves examining the spatial arrangement of atoms within the molecule and its electronic structure. For thiadiazole derivatives, the molecular structure significantly impacts their chemical reactivity and physical properties. Boechat et al. (2011) analyzed structures of similar thiadiazole compounds, revealing insights into the molecular geometry and intermolecular interactions that could apply to our compound of interest (Boechat et al., 2011).
Chemical Reactions and Properties
Thiadiazole compounds are known for their versatility in chemical reactions, including substitution and addition reactions, which can modify their chemical properties significantly. The synthesis and characterization of related thiadiazole derivatives as detailed by Yu et al. (2014) provide a basis for understanding the chemical behavior of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(phenylthio)acetamide (Yu et al., 2014).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, and solubility, are influenced by its molecular structure. Studies on thiadiazole derivatives offer insights into how the specific arrangement of functional groups affects these properties, guiding the prediction and optimization of the physical properties for our compound.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of the compound in chemical syntheses and as intermediates in pharmaceuticals. The research conducted by Gautam et al. (2013) on thiadiazole derivatives sheds light on the electronic structure and potential reactivity pathways relevant to our compound of interest (Gautam et al., 2013).
Propiedades
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2/c1-14(2)13-17-22-23-20(26-17)21-19(24)18(15-9-5-3-6-10-15)25-16-11-7-4-8-12-16/h3-12,14,18H,13H2,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEWTCPMSXNAKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide](/img/structure/B4020534.png)
![2-{4-[(butylsulfonyl)imino]-1,3,5-triazinan-1-yl}ethyl 4-nitrobenzoate](/img/structure/B4020542.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]nicotinamide](/img/structure/B4020547.png)
![N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B4020551.png)

![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide](/img/structure/B4020561.png)
![2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)propanamide](/img/structure/B4020564.png)



![N-[2-(aminocarbonyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B4020596.png)
![7-methyl-2-[4-(methylthio)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4020603.png)
![N~1~-cyclohexyl-N~2~-[2-(2-furoylamino)benzoyl]isoleucinamide](/img/structure/B4020609.png)